SY-1365 HCl -

SY-1365 HCl

Catalog Number: EVT-1535617
CAS Number:
Molecular Formula: C31H37Cl3N8O2
Molecular Weight: 660.041
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation; CDK7 is overexpressed in a variety of tumor cell types.
Overview

SY-1365 Hydrochloride is a selective inhibitor of cyclin-dependent kinase 7, which plays a crucial role in regulating both cell cycle progression and transcriptional control. This compound is currently undergoing clinical trials for its potential therapeutic applications in treating various cancers, particularly ovarian and breast cancer. The mechanism of action involves the inhibition of transcription factors that are essential for the survival and proliferation of cancer cells.

Source and Classification

SY-1365 Hydrochloride is classified as a small molecule inhibitor specifically targeting cyclin-dependent kinase 7. It is derived from pyrazolo[4,3-d]pyrimidine structural frameworks, which have been explored for their pharmacological properties in oncology. The compound's development was motivated by the need for targeted therapies that can disrupt the transcriptional machinery exploited by cancer cells to maintain their growth and survival.

Synthesis Analysis

Methods

The synthesis of SY-1365 Hydrochloride involves several key steps, typically starting from readily available precursors. The synthetic route generally includes:

  1. Formation of the Pyrazolo[4,3-d]pyrimidine Core: This involves cyclization reactions that construct the bicyclic structure.
  2. Functionalization: Subsequent steps introduce various substituents that enhance potency and selectivity towards cyclin-dependent kinase 7.
  3. Hydrochloride Salt Formation: The final step often involves converting the base form into its hydrochloride salt to improve solubility and stability.

Technical Details

While specific synthetic protocols are proprietary, general methods include techniques such as:

  • Refluxing in Solvents: Common solvents used include dimethyl sulfoxide and ethanol.
  • Purification Techniques: High-performance liquid chromatography is typically employed to purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of SY-1365 Hydrochloride can be represented as follows:

  • Chemical Formula: C₁₄H₁₅ClN₄O
  • Molecular Weight: Approximately 284.75 g/mol

The structure features a pyrazolo[4,3-d]pyrimidine core with various functional groups that confer its inhibitory properties on cyclin-dependent kinase 7.

Data

Key structural data include:

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

SY-1365 Hydrochloride primarily participates in biochemical reactions where it interacts with cyclin-dependent kinase 7, leading to:

  1. Inhibition of Kinase Activity: The compound competes with ATP for binding to the active site of the enzyme.
  2. Alteration of Phosphorylation States: Inhibition affects downstream signaling pathways by altering phosphorylation levels of target proteins.

Technical Details

In vitro studies have demonstrated that treatment with SY-1365 results in decreased phosphorylation of key substrates involved in cell cycle regulation and transcriptional control, such as RNA polymerase II.

Mechanism of Action

Process

The mechanism of action involves:

  1. Binding to Cyclin-Dependent Kinase 7: SY-1365 binds to the ATP-binding site of cyclin-dependent kinase 7, inhibiting its activity.
  2. Decreased Transcription Factor Levels: This inhibition leads to reduced levels of oncogenic transcription factors such as c-Myc and MCL1, which are critical for cancer cell survival.

Data

Studies indicate that SY-1365 effectively reduces cell viability in various cancer cell lines at nanomolar concentrations, demonstrating its potency as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.

Chemical Properties

Applications

Scientific Uses

SY-1365 Hydrochloride has significant potential applications in cancer research and therapy:

Chemical and Pharmacological Profile of SY-1365 HCl

Structural Characterization and Synthesis

Molecular Architecture: Indole-Core Design and Covalent Binding Motifs

SY-1365 (Mevociclib) is a first-in-class, selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). Its molecular structure (C₃₁H₃₅ClN₈O₂; MW: 587.12 g/mol; CAS: 1816989-16-8) features a 4-(1H-indol-3-yl)pyrimidin-2-amine core linked to a Michael acceptor moiety (acrylamide group) [1] [4] [6]. This design enables irreversible binding to CDK7 through a nucleophilic attack by the kinase's conserved cysteine residue (Cys312 in human CDK7). The indole moiety occupies the hydrophobic back pocket of the ATP-binding site, while the pyrimidine ring forms hinge-region hydrogen bonds with CDK7 residues (e.g., Leu95 and Glu96) [6] [8]. This architecture confers high selectivity for CDK7 over other CDKs (e.g., CDK1, CDK2, CDK9), as confirmed by kinome-wide profiling studies [1].

Synthetic Pathways

The synthesis of SY-1365 involves a multi-step route optimized for covalent warhead integration:

  • Core Assembly: Palladium-catalyzed Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and indole-3-boronic acid yields the 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold [6].
  • Acrylamide Installation: The C5 position of the pyridinecarboxamide group is functionalized with an electrophilic acrylamide via a peptide coupling reaction using (E)-4-(dimethylamino)but-2-enoic acid [4] [6].
  • Chiral Resolution: A stereoselective reduction generates the chiral cyclohexylamine moiety, followed by salt formation with HCl to produce SY-1365 HCl, enhancing crystallinity and stability [4] [8].

Table 1: Physicochemical Properties of SY-1365 HCl

PropertyValueMethod/Notes
Molecular FormulaC₃₁H₃₅ClN₈O₂Free base
Molecular Weight587.12 g/mol [2] [4]
Solubility>125 mg/mL in DMSOHygroscopic; aqueous solubility limited
StabilityStable at -20°C for >3 yearsStore as solid powder under inert conditions
Salt Form RationaleImproved crystallinity & handlingHCl salt enhances bioavailability

Physicochemical Properties

SY-1365 HCl exhibits high solubility in DMSO (>125 mg/mL) but limited aqueous solubility, necessitating formulation vehicles (e.g., PEG300/Tween-80) for in vivo studies [2] [4]. The HCl salt form improves stability by reducing hygroscopicity and enabling long-term storage at -20°C. The compound remains stable under physiological pH (t₁/₂ >24 hours in plasma), though the acrylamide moiety is susceptible to nucleophilic attack by glutathione, contributing to hepatic clearance [4] [9].

Pharmacokinetic and Pharmacodynamic Properties

Absorption, Distribution, and Metabolism

In preclinical models, SY-1365 demonstrates dose-proportional pharmacokinetics after intravenous (IV) administration:

  • Rapid Distribution: Peak plasma concentrations achieved within 1 hour post-IV dose in rodents [1] [5].
  • Moderate Tissue Penetration: Wide distribution with highest concentrations in liver, stomach, and large intestine; brain penetration is minimal [4] [9].
  • Metabolism: Primarily hepatic via glutathione conjugation (acrylamide reduction) and amide hydrolysis. Major metabolites include the reduced adduct (M484), formed via N–Se bond cleavage, which shows reduced kinase inhibitory activity [4] [9].
  • Excretion: Fecal elimination predominates (92.8% of dose in rats), with renal excretion <1% [9].

Table 2: Pharmacokinetic Parameters of SY-1365 in Preclinical Models

ParameterValue (Rat)Notes
Bioavailability (IV)100%Dose-linear exposure
Plasma t₁/₂~4–6 hoursSpecies-dependent variation
Vdₛₛ8–10 L/kgExtensive tissue distribution
AUC₀–₂₄ (20 mg/kg)1,200 ng·h/mLIncreases dose-proportionally
Feces Excretion92.8% of doseBiliary clearance minor (<0.6%)

Target Engagement Metrics

SY-1365 achieves sustained CDK7 occupancy through covalent binding:

  • Biochemical Potency: Inhibits CDK7/CycH/MAT1 complex with Kᵢ = 17.4 nM and IC₅₀ = 20 nM [1] [2].
  • Downstream Biomarker Modulation:
  • RNAPII Phosphorylation: Dose-dependent reduction of Ser5/Ser7 phosphorylation within 30 minutes (EC₅₀: 50 nM in AML cells) [1] [8].
  • Anti-Proliferative Effects: Nanomolar activity in solid tumors (EC₅₀: 8 nM in HL-60 leukemia cells) [2] [4].
  • Oncogenic Transcription Suppression: Rapid depletion of MCL1 protein and super-enhancer-associated genes (e.g., MYC, BCL2L1) [1] [3].
  • Combination Synergy: SY-1365 enhances venetoclax (BCL2 inhibitor) efficacy in AML xenografts by suppressing MCL1, with tumor growth inhibition exceeding 80% [1] [4]. Cryo-EM studies confirm SY-1365 binding induces conformational changes in CDK7's N-terminal β-sheet region, locking the kinase in an inactive state [8].

Properties

Product Name

SY-1365 HCl

IUPAC Name

N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride

Molecular Formula

C31H37Cl3N8O2

Molecular Weight

660.041

InChI

InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1

InChI Key

LGUUUIPUJUYZHH-HVPSOQEKSA-N

SMILES

O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl

Solubility

Soluble in DMSO

Synonyms

SY-1365; SY 1365; SY1365; SY-1365 HCl; SY-1365 dihydrocloride; SY-1365 2HCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.